molecular formula C12H21BO2 B6275079 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2609867-47-0

2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6275079
CAS No.: 2609867-47-0
M. Wt: 208.11 g/mol
InChI Key: DPAAIXJDYZKDCC-UHFFFAOYSA-N
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Description

2-{bicyclo[211]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic hexane structure fused with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through photochemical methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic hexane structure but differ in the functional groups attached.

    Boronic acids and esters: These compounds contain boron atoms and are used in similar chemical reactions and applications.

Uniqueness

2-{bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic hexane structure with a dioxaborolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2609867-47-0

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

2-(1-bicyclo[2.1.1]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-6-5-9(7-12)8-12/h9H,5-8H2,1-4H3

InChI Key

DPAAIXJDYZKDCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)C3

Purity

90

Origin of Product

United States

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